N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide

Drug-likeness Physicochemical profiling Screening library selection

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide (CAS 929471-76-1, PubChem CID is a synthetic small molecule belonging to the benzofuran-benzamide hybrid class, characterized by a 3-methylbenzofuran core substituted at position 2 with a 4-chlorobenzoyl group and at position 6 with a 3,4-dimethoxybenzamide moiety. It is cataloged as Screening Compound F265-0287 by ChemDiv with a molecular formula of C₂₅H₂₀ClNO₅ and a molecular weight of 449.89 g/mol.

Molecular Formula C25H20ClNO5
Molecular Weight 449.9 g/mol
CAS No. 929471-76-1
Cat. No. B6544225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide
CAS929471-76-1
Molecular FormulaC25H20ClNO5
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H20ClNO5/c1-14-19-10-9-18(27-25(29)16-6-11-20(30-2)22(12-16)31-3)13-21(19)32-24(14)23(28)15-4-7-17(26)8-5-15/h4-13H,1-3H3,(H,27,29)
InChIKeyZJLBFIQPMRPWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide (CAS 929471-76-1) | Core Chemical Identity and Procurement Profile


N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide (CAS 929471-76-1, PubChem CID 26773473) is a synthetic small molecule belonging to the benzofuran-benzamide hybrid class, characterized by a 3-methylbenzofuran core substituted at position 2 with a 4-chlorobenzoyl group and at position 6 with a 3,4-dimethoxybenzamide moiety [1]. It is cataloged as Screening Compound F265-0287 by ChemDiv with a molecular formula of C₂₅H₂₀ClNO₅ and a molecular weight of 449.89 g/mol . The compound is achiral, possesses a computed XLogP3-AA of 5.8, and exhibits limited aqueous solubility (logSw of -6.16) [1]. As a screening library compound, it is available in milligram quantities (typically 95 mg units) with a stated purity of ≥95% . No biological activity data, target engagement information, or in vivo pharmacokinetic profiles have been reported for this specific compound in the peer-reviewed literature or authoritative public databases, which significantly constrains evidence-based differentiation [1].

Why N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide Cannot Be Interchanged with In-Class Analogs


Within the benzofuran-6-yl benzamide sub-class, seemingly minor structural modifications produce substantial differences in computed physicochemical properties that directly affect drug-likeness and assay compatibility. The 3,4-dimethoxy substitution pattern on the benzamide ring of CAS 929471-76-1 confers a distinct hydrogen-bond acceptor profile (7 HBA, polar surface area 60.58 Ų) compared to non-methoxylated analogs such as N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, which has fewer acceptor sites and lower polarity [1]. Positional isomerism further underscores the non-interchangeability: moving the 3,4-dimethoxybenzamide group from the 6-position to the 5-position (CAS 923201-53-0) alters the molecular shape and dipole orientation, potentially affecting target recognition even when the functional groups are chemically identical . In the absence of published target-specific activity data for this compound, these computed property differences serve as the primary caution against casual analog substitution in screening campaigns [1].

Quantitative Differentiation Evidence for N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide (929471-76-1)


Enhanced Hydrogen-Bond Acceptor Capacity Relative to the Unsubstituted Benzamide Analog

The target compound possesses seven hydrogen-bond acceptor (HBA) sites due to its 3,4-dimethoxybenzamide moiety, compared to only four HBA sites in the simplest analog N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, which lacks methoxy substituents on the benzamide ring [1]. This difference of three additional HBA sites can significantly influence solubility, permeability, and target binding interactions .

Drug-likeness Physicochemical profiling Screening library selection

Increased Polar Surface Area Compared to Non-Methoxylated and Halogenated Analogs

The polar surface area (PSA) of the target compound is 60.58 Ų, which is elevated relative to the chloro-substituted analog 4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (estimated PSA ~46 Ų, based on replacement of -OCH₃ groups with -Cl) . This ~14 Ų increase pushes the compound closer to the 60-70 Ų range associated with reduced blood-brain barrier penetration, while remaining within the typically acceptable range for oral absorption (<140 Ų) .

Membrane permeability CNS drug design Physicochemical differentiation

High Lipophilicity (XLogP3-AA 5.8) Distinguishes the Compound from More Polar Benzofuran Derivatives

The target compound exhibits a computed XLogP3-AA of 5.8, reflecting high lipophilicity driven by the combined 4-chlorobenzoyl and 3,4-dimethoxybenzamide substituents [1]. This logP value places it in a distinctly lipophilic region of chemical space compared to benzofuran derivatives lacking the 4-chlorobenzoyl group, such as N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide, which is predicted to have a lower logP by approximately 0.8–1.2 log units due to the absence of the chlorine atom .

Lipophilicity logP Drug discovery Screening cascade

Positional Specificity of the 3,4-Dimethoxybenzamide at the 6-Position vs. 5-Position Isomer

The 3,4-dimethoxybenzamide substituent is attached at the 6-position of the benzofuran core in CAS 929471-76-1, whereas a closely related positional isomer (CAS 923201-53-0) bears the same substituent at the 5-position [1]. Although both compounds share the identical molecular formula (C₂₅H₂₀ClNO₅) and molecular weight (449.9 g/mol), the shift in substitution position alters the overall molecular shape, dipole vector, and potentially the spatial presentation of pharmacophoric elements to biological targets [1]. No head-to-head biological comparison has been published for these two isomers.

Positional isomerism Structure-activity relationships Chemical sourcing

Scientifically Grounded Application Scenarios for N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide (929471-76-1)


Physicochemical Screening Library Diversification for Drug Discovery

This compound can serve as a representative of the high-logP, moderate-PSA benzofuran-benzamide chemical space in diversity-oriented screening libraries [1]. Its computed logP of 5.8 and PSA of 60.58 Ų fill a specific niche distinct from more polar benzofuran analogs, making it suitable for inclusion in lipophilic-focused screening sets targeting intracellular or membrane-associated proteins where higher logP is desirable [1]. Procurement value arises from the compound's well-defined computed properties, which allow it to serve as a property-calibrated reference point when assembling or curating screening decks.

Structure-Activity Relationship (SAR) Exploration Around the Benzofuran-6-yl Benzamide Scaffold

The 3,4-dimethoxy substitution pattern on the benzamide ring, combined with the 4-chlorobenzoyl group at position 2, provides a defined SAR probe for evaluating the contribution of methoxy groups to target binding and selectivity [1]. When used alongside the non-methoxylated analog (N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide) and the 5-position regioisomer (CAS 923201-53-0), this compound helps interrogate the spatial and electronic requirements of the benzamide binding pocket [1]. This scenario is predicated on the compound's availability in ≥95% purity, enabling reliable SAR interpretation.

Chromatographic Method Development and Analytical Reference Standard

Given its distinct chromatographic properties—high logP, defined PSA, and unique InChI Key (ZJLBFIQPMRPWMK-UHFFFAOYSA-N)—this compound can be employed as a retention-time marker in reversed-phase HPLC method development for lipophilic benzofuran derivatives [1]. Its structural uniqueness relative to close analogs ensures unambiguous chromatographic resolution, supporting its use as a system suitability standard in quality control workflows for benzofuran-containing compound collections [1].

Computational Chemistry and In Silico Model Validation

The availability of computed descriptors (logP, logD, logSw, PSA, HBA, rotatable bond count) from authoritative sources [1] makes this compound a useful test case for validating in silico ADMET prediction models. Its intermediate molecular weight (449.9 g/mol) and balanced heteroatom content position it within the applicability domain of most drug-likeness models, while the absence of experimental bioactivity data allows it to serve as a blinded challenge compound for prospective predictive modeling exercises [1].

Quote Request

Request a Quote for N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.